

Gabosine F chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025



Gabosine F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabosine F is a naturally occurring C7 carbasugar belonging to the diverse family of gabosines, a class of secondary metabolites produced by various Streptomyces strains.[1] These compounds are characterized by a polyhydroxylated methyl cyclohexane core and have garnered significant interest within the scientific community due to their promising pharmacological activities, which include antibiotic, anticancer, and enzyme-inhibiting properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties of Gabosine F, alongside a proposed biosynthetic pathway and a summary of the known biological activities of the broader gabosine family. While specific experimental protocols for the isolation and detailed signaling pathway involvement of Gabosine F are not extensively documented in publicly available literature, this guide consolidates the current understanding to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Chemical Properties

Gabosine F is a cyclitol derivative with a ketone functional group. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source
Chemical Formula	C7H12O4	PhytoBank
Average Molecular Weight	160.169 g/mol	PhytoBank
IUPAC Name	2,3,4-trihydroxy-6- methylcyclohexan-1-one	PhytoBank
Synonyms	2,3,4-Trihydroxy-6- methylcyclohexanone	PhytoBank
InChI Key	FQFXYFNHFVFHPV- UHFFFAOYSA-N	PhytoBank
SMILES	CC1CC(O)C(O)C(O)C1=O	PhytoBank

Biosynthesis

The biosynthesis of gabosines is an area of ongoing research. It is hypothesized that the pathway originates from the pentose phosphate pathway, with sedoheptulose 7-phosphate (S-7-P) serving as a key precursor. A proposed pathway involves the cyclization of S-7-P via an aldol reaction to form 2-epi-5-epi-valiolone.[3] This intermediate is then believed to undergo a series of enzymatic transformations, including dehydrations, oxidations, reductions, and epimerizations, to generate the diverse range of gabosine structures, including **Gabosine F**.[3] A keto-enol equilibrium cascade starting from 2-epi-5-epi-valiolone is thought to be a crucial step in producing the necessary precursors for the different structural types of gabosines.[3]

Caption: Proposed biosynthetic pathway of the **Gabosine f**amily.

Biological Activity and Potential Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of **Gabosine F** are limited, the **gabosine f**amily as a whole exhibits a range of significant biological effects.

Known Biological Activities of the Gabosine Family

Antibiotic Properties: Several gabosines have demonstrated antibacterial activity.



- Anticancer Potential: Some members of the gabosine family have been investigated for their cytotoxic effects against cancer cell lines.[2]
- Enzyme Inhibition: Gabosines are known to inhibit various enzymes. For instance, Gabosine J has been shown to inhibit α-mannosidase.[1]
- DNA-Binding Properties: Certain gabosines, including **Gabosine F**, have been reported to possess DNA-binding capabilities.[4]

The diverse biological activities of the **gabosine** family suggest that they may interact with multiple cellular targets and signaling pathways. However, the precise molecular mechanisms and the specific pathways modulated by **Gabosine F** have yet to be elucidated.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Gabosine F** are not readily available in the current body of scientific literature. However, general methodologies for the isolation of secondary metabolites from Streptomyces and the synthesis of various gabosines can be adapted for research on **Gabosine F**.

General Isolation Procedure for Gabosines from Streptomyces

A general workflow for the isolation of gabosines from Streptomyces cultures is outlined below. This is a representative protocol and would require optimization for the specific case of **Gabosine F**.

Caption: General workflow for the isolation of **Gabosine F**.

Note to Researchers: The synthesis of various gabosines, such as Gabosine H, has been achieved and documented.[5] These synthetic strategies often employ chiral starting materials and involve key steps like ring-closing metathesis. Researchers interested in obtaining **Gabosine F** for biological studies may consider chemical synthesis as a viable alternative to isolation from natural sources, especially if the producing strain is not readily accessible.

Conclusion and Future Directions



Gabosine F represents a promising member of the **gabosine f**amily of natural products. Its chemical structure and the known biological activities of related compounds suggest its potential as a lead for the development of new therapeutic agents. Future research should focus on the following areas:

- Isolation and Full Characterization: A detailed protocol for the isolation of Gabosine F from a
 producing Streptomyces strain is needed to obtain sufficient quantities for comprehensive
 biological evaluation.
- Elucidation of Biological Activity: In-depth studies are required to determine the specific biological targets of **Gabosine F** and to quantify its activity in relevant assays (e.g., antimicrobial, anticancer, enzyme inhibition).
- Mechanism of Action and Signaling Pathway Analysis: Investigating the molecular mechanisms by which Gabosine F exerts its biological effects will be crucial for understanding its therapeutic potential. This includes identifying the specific signaling pathways it modulates.
- Total Synthesis: The development of an efficient total synthesis route for Gabosine F would
 provide a reliable source of the compound for further research and development.

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 To cite this document: BenchChem. [Gabosine F chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247689#gabosine-f-chemical-formula-and-molecular-weight]

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